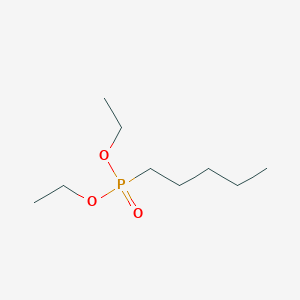
Calcium selenide
描述
Calcium selenide is a chemical compound that is composed of calcium and selenium. It is a white or grayish powder that is insoluble in water, but soluble in acids. This compound has a wide range of applications in scientific research, particularly in the fields of materials science, nanotechnology, and biomedicine.
安全和危害
未来方向
Calcium-ion batteries (CIBs) are a promising next-generation energy storage system given the low redox potential of calcium metal and high abundance of calcium compounds . The development in the cathode materials for calcium batteries and the unparalleled promise of solid-state metathesis routes in designing a diverse array of high-performance electrode materials are highlighted .
作用机制
Target of Action
Calcium selenide (CaSe) is a chemical compound consisting of the elements calcium and selenium in equal stoichiometric ratio . The primary targets of this compound are selenoproteins, which are synthesized by the selenium metabolic system . Selenoproteins have a wide range of cellular functions including regulation of selenium transport, thyroid hormones, immunity, and redox homeostasis .
Mode of Action
The mode of action of this compound involves its metabolism to selenophosphate and selenocysteine . Selenium incorporation is genetically encoded through the RNA sequence UGA . This sequence is recognized by RNA loop structures called selenocysteine inserting sequences (SECIS) . The specialized tRNA is first bound to a serine residue which is then enzymatically processed to a selylcysteyl-tRNA by selenocystiene synthase using selenophosphate as a selenium donor .
Biochemical Pathways
This compound affects various biochemical pathways. Selenium is required for the production of thyroid hormone-metabolizing enzymes . Selenium supplementation demonstrated immunostimulant effects, such as enhanced proliferation of activated T cells, activation of natural . Selenium is also involved in the regulation of oxidative stress-induced calcium signaling pathways .
Pharmacokinetics
It is known that selenium is a trace metal in the human body and is particularly important as a component of glutathione peroxidase, an important enzyme in the prevention of cellular damage by free radicals and reactive oxygen species .
Result of Action
The result of this compound’s action is the regulation of various cellular functions, including selenium transport, thyroid hormones, immunity, and redox homeostasis . Selenium deficiency contributes to various diseases, such as cardiovascular disease, cancer, liver disease, and arthropathy .
Action Environment
The action of this compound is influenced by environmental factors. The basic source of selenium in near-surface environments is an oxidation zone of selenides or selenium-bearing sulfide deposits and technogenic waste products . The Earth’s surface and near-surface regions are dominated by the interaction between minerals, aqueous solutions, and atmospheric gases .
生化分析
Biochemical Properties
The role of selenium, a key component of Calcium selenide, is mainly played through selenoproteins synthesized by the selenium metabolic system . Selenoproteins have a wide range of cellular functions including regulation of selenium transport, thyroid hormones, immunity, and redox homeostasis . Selenium deficiency contributes to various diseases .
Cellular Effects
Selenium, as a second messenger, regulates the neuron cells’ essential activities, but its overloading leads to cellular oxidative stress and apoptosis . Therefore, selenium’s antioxidant role can affect calcium signaling and alleviate its complications . There are signs of selenium and selenoproteins incorporation in protecting stress oxidative in various pathways .
Molecular Mechanism
The molecular mechanism of selenium responses in bread wheat has been studied . Proteins including ATP sulfurylase (APS), cysteine synthase (CS), SeCys lyase, sulfate transporters, glutathione S-transferase (GSTs), glutathione peroxidase (GSH-Px), glutaredoxins (GRXs), superoxide dismutases (SODs), catalases (CATs), heat shock proteins (HSPs), UDP-glycose flavonoid glycosyltransferases (UFGTs), sucrose-6-phosphate hydrolases (Suc-6-PHs), archaeal phosphoglucose isomerases (APGIs), malate synthases (MSs), and endo-1,4-beta-xylanase (Xyn) in selenium accumulation, ROS scavenging, secondary metabolism, and carbohydrate metabolism were significantly differently expressed .
Temporal Effects in Laboratory Settings
The thermodynamics of selenites, which are formed in the weathering zone of sulfide and selenide ores, have been studied . The paper presents systematized data published on the thermodynamics of selenites and determines approaches to the quantitative physicochemical modeling of formation conditions .
Dosage Effects in Animal Models
Selenium supplementation has been used for improving growth performance, immune function, and meat quality in pigs as well as other food animals . A substantial body of knowledge demonstrates that dietary selenium supplementation is positively associated with overall animal health especially due to its immunomodulatory activity and protection from oxidative damage .
Metabolic Pathways
Selenophosphate is synthesized from selenide by SEPHS2, and the subsequent reaction with PSer-tRNA[Ser]Sec mediated by SEPSECS yields Sec-tRNA[Ser]Sec . Sec-tRNA[Ser]Sec is transferred to the A-site of ribosome mediated by SBP2, which binds to SECIS located in the 3′UTR of a selenoprotein mRNA .
Transport and Distribution
Selenium uptake, translocation, and distribution are dependent on the species and growth stages of plants, mode and dose of selenium, and physiological conditions of the soil . Most studies have focused on the mechanism of transport and distribution of selenium(IV), selenium(VI), and organic selenium compounds in plants as well as on the natural selenium in soils and foliar application with inorganic selenium .
Subcellular Localization
The subcellular location of a protein provides valuable insights to bioinformaticians in terms of drug designs and discovery, genomics, and various other aspects of medical research . Experimental methods for protein subcellular localization determination are time-consuming and expensive, whereas computational methods, if accurate, would represent a much more efficient alternative .
属性
IUPAC Name |
selanylidenecalcium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMCFSORHHSTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ca]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaSe | |
| Record name | calcium selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061650 | |
| Record name | Calcium selenide (CaSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1305-84-6 | |
| Record name | Calcium selenide (CaSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium selenide (CaSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium selenide (CaSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)
